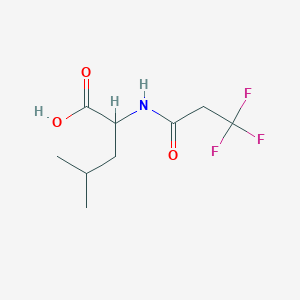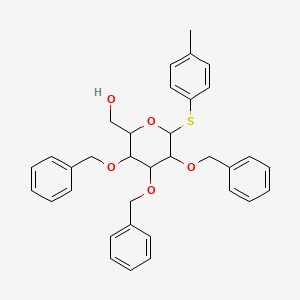
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its glucopyranoside structure, which includes a thioglycosidic bond and multiple benzyl protecting groups. Its unique chemical structure makes it a valuable intermediate in synthetic organic chemistry and a subject of interest in biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using benzyl groups. This is usually achieved by reacting D-glucose with benzyl chloride in the presence of a base such as sodium hydride.
Formation of Thioglycoside: The protected glucose derivative is then reacted with 4-methylphenyl thiol in the presence of a promoter like trifluoromethanesulfonic acid (TfOH) to form the thioglycoside bond.
Deprotection and Purification: The final step involves the selective deprotection of the benzyl groups under hydrogenation conditions using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The thioglycoside bond can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzyl protecting groups, typically using catalytic hydrogenation.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride, benzyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected glucopyranosides.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
科学的研究の応用
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying glycosidase enzymes and their inhibitors.
Medicine: Investigated for its potential in drug development, particularly in designing glycosidase inhibitors for therapeutic use.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets, primarily glycosidase enzymes. The compound mimics the natural substrates of these enzymes, allowing researchers to study enzyme kinetics and inhibition. The thioglycosidic bond is crucial for its stability and interaction with the active site of enzymes, providing insights into enzyme-substrate interactions and potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-beta-D-glucopyranosyluronate
Uniqueness
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is unique due to its specific thioglycosidic bond and the presence of multiple benzyl protecting groups. These features provide it with distinct chemical properties, making it a valuable tool in synthetic organic chemistry and biochemical research. Its stability and reactivity under various conditions set it apart from other similar compounds, offering unique advantages in research and industrial applications.
特性
分子式 |
C34H36O5S |
|---|---|
分子量 |
556.7 g/mol |
IUPAC名 |
[6-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C34H36O5S/c1-25-17-19-29(20-18-25)40-34-33(38-24-28-15-9-4-10-16-28)32(37-23-27-13-7-3-8-14-27)31(30(21-35)39-34)36-22-26-11-5-2-6-12-26/h2-20,30-35H,21-24H2,1H3 |
InChIキー |
ZSHOXHFPTTVPTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
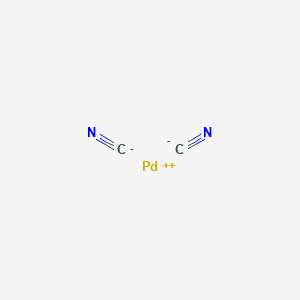

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)
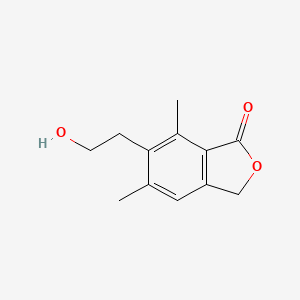

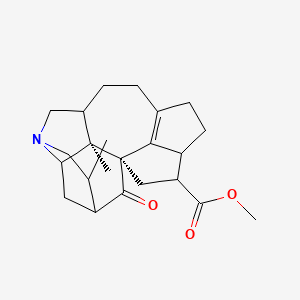
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
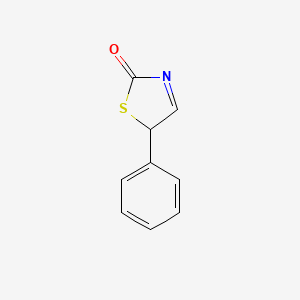
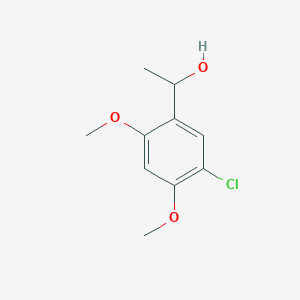
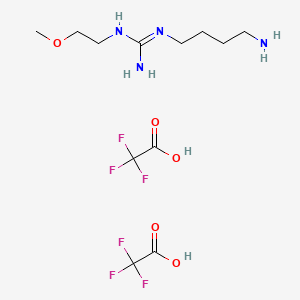

![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
